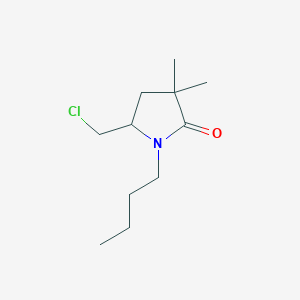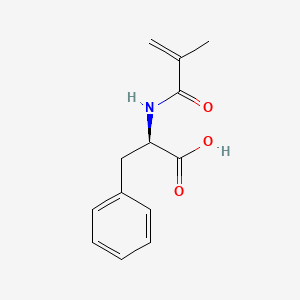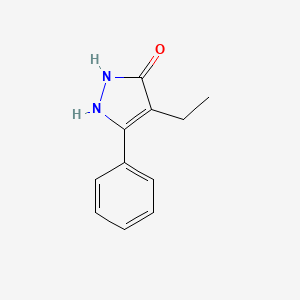
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with the molecular formula C11H12N2O and a molecular weight of 188.231 g/mol . This compound belongs to the pyrazolone family, which is known for its diverse biological and pharmacological activities. The structure of this compound consists of a pyrazolone ring substituted with an ethyl group at the 4-position and a phenyl group at the 5-position.
Preparation Methods
The synthesis of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions, followed by cyclization to form the pyrazolone ring . The reaction typically proceeds as follows:
Condensation: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid catalyst to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The phenyl and ethyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. It may also interact with cellular receptors to modulate signaling pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
3-Methyl-1-phenyl-2-pyrazolin-5-one: This compound has a similar pyrazolone structure but with a methyl group at the 3-position instead of an ethyl group at the 4-position.
1-Phenyl-3-methylpyrazolone: Another pyrazolone derivative with a phenyl group at the 1-position and a methyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
642462-43-9 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-ethyl-5-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-2-9-10(12-13-11(9)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14) |
InChI Key |
XFXRDORYFDNBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
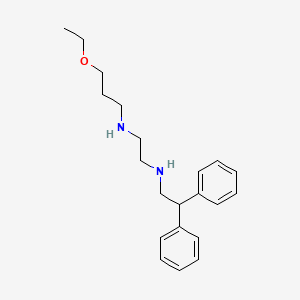
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)




![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
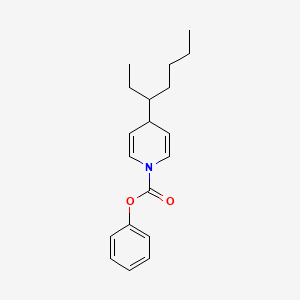
![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)
